molecular formula C11H7NO B1593223 7-Hydroxy-2-naphthonitrile CAS No. 130200-58-7

7-Hydroxy-2-naphthonitrile

Cat. No.: B1593223
CAS No.: 130200-58-7
M. Wt: 169.18 g/mol
InChI Key: NFBPHZSDBOVNAL-UHFFFAOYSA-N
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Description

7-Hydroxy-2-naphthonitrile is a chemical compound with the molecular formula C₁₁H₇NO. It belongs to the class of naphthoquinone derivatives and is known for its potential biological and industrial applications . The compound features a hydroxyl group (-OH) and a nitrile group (-CN) attached to a naphthalene ring, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hydroxy-2-naphthonitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the dehydration of amides or the nucleophilic substitution of halogenoalkanes with cyanide ions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Hydroxy-2-naphthonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-naphthonitrile involves its interaction with molecular targets and pathways:

Biological Activity

7-Hydroxy-2-naphthonitrile (C11H7NO) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound is a derivative of naphthalene, characterized by a hydroxyl group at the 7th position and a nitrile group at the 2nd position. Its unique structure allows for various interactions with biological systems, making it a subject of interest for researchers exploring therapeutic applications.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, one study reported that derivatives of this compound showed excellent activity against various cancer cell lines, including Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells, with IC50 values as low as 1.2 μM . The compound's mechanism of action appears to involve the inhibition of key enzymes associated with cancer progression.

Enzyme Inhibition

This compound has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenases (17β-HSD), which play a crucial role in the metabolism of steroid hormones. Specifically, it has been shown to inhibit 17β-HSD1 by 89% and 17β-HSD2 by 61% at a concentration of 1 μM . This inhibition could have implications for the treatment of estrogen-dependent diseases such as breast cancer and endometriosis.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing an IC50 value of 0.5 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli . These findings suggest that this compound could be developed into an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example, its hydroxyl group can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to enzyme active sites or receptor sites involved in disease processes.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can significantly inhibit the proliferation of cancer cells. For instance, one derivative demonstrated an IC50 value of less than 1 μM against multiple cancer cell lines .
  • Enzyme Inhibition : The compound's role as an inhibitor of steroidogenic enzymes was highlighted in research focusing on hormone-dependent cancers. The inhibition percentages indicate a strong potential for therapeutic application in managing conditions influenced by these hormones .
  • Antimicrobial Efficacy : The compound's effectiveness against bacterial strains suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundHydroxyl at C7, Nitrile at C2Anticancer, Antimicrobial
1-Hydroxy-2-naphthonitrileHydroxyl at C1Lower anticancer activity
3-Hydroxy-2-naphthonitrileHydroxyl at C3Variable activity based on substitution
6-Hydroxy-2-naphthonitrileHydroxyl at C6Similar to above

This table illustrates how variations in the positioning of functional groups on the naphthalene ring can influence the biological activity of these compounds.

Properties

IUPAC Name

7-hydroxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBPHZSDBOVNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623774
Record name 7-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130200-58-7
Record name 7-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7-methoxynaphthalene-2-carbonitrile (6 g) in chlorobenzene (60 ml) was added aluminum chloride (15.3 g) at room temperature and the mixture was heated under refluxing for 30 min. After completion of the reaction, the reaction mixture was ice-cooled and ice, ethyl acetate and conc. hydrochloric acid were added, and the mixture was stirred. The organic layer was separated and concentrated. To the obtained residue was added hexane and the resultant solid was collected by filtration and dried under reduced pressure to give the title compound (5.21 g).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution of BBr3 (840 μL, 8.8 mmol) in CH2Cl2 (4 mL) is added to a solution of 7-methoxy-2-naphthonitrile (646 mg, 3.53 mmol) in CH2Cl2 (6 mL). The reaction is allowed to stir for 30 hours. Water (about 5 mL) is slowly added. The pH is adjusted to 7 with saturated Na2CO3 then the mixture is extracted with CH2Cl2. The combined organic layers are dried (Na2SO4), filtered and concentrated to dryness. The crude material is purified by column chromatography (step gradient of 1% MeOH in CH2Cl2 to 5% MeOH in CH2Cl12) to give 7-hydroxy-2-naphthonitrile as a white solid (477 mg, 80%). HRMS (EI) calculated for C11H7NO: 169.0528, found 169.0527.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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